2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 5746-65-6
VCID: VC11202765
InChI: InChI=1S/C11H12N6O3/c1-2-7-16-14-11(13-15-16)12-10(18)8-5-3-4-6-9(8)17(19)20/h3-6H,2,7H2,1H3,(H,12,14,18)
SMILES: CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C11H12N6O3
Molecular Weight: 276.25 g/mol

2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

CAS No.: 5746-65-6

Cat. No.: VC11202765

Molecular Formula: C11H12N6O3

Molecular Weight: 276.25 g/mol

* For research use only. Not for human or veterinary use.

2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide - 5746-65-6

Specification

CAS No. 5746-65-6
Molecular Formula C11H12N6O3
Molecular Weight 276.25 g/mol
IUPAC Name 2-nitro-N-(2-propyltetrazol-5-yl)benzamide
Standard InChI InChI=1S/C11H12N6O3/c1-2-7-16-14-11(13-15-16)12-10(18)8-5-3-4-6-9(8)17(19)20/h3-6H,2,7H2,1H3,(H,12,14,18)
Standard InChI Key DJJMBPKLZDFFIV-UHFFFAOYSA-N
SMILES CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

The molecular formula of 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is C₁₁H₁₂N₆O₃, with a molecular weight of 276.26 g/mol and an exact mass of 276.0972. The compound’s structure comprises a benzamide core substituted with a nitro group at the 2-position and a 2-propyl-2H-tetrazol-5-yl group at the amide nitrogen (Figure 1).

Key Physicochemical Parameters:

  • LogP: Estimated at 1.12 (calculated using fragment-based methods), indicating moderate lipophilicity due to the propyl chain’s hydrophobic contribution .

  • Polar Surface Area (PSA): ~121 Ų, derived from the nitro group, tetrazole ring, and amide bond .

  • Solubility: Likely low in aqueous media (<1 mg/mL) but soluble in polar aprotic solvents like DMSO or DMF .

Figure 1: Chemical structure of 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a two-step approach:

  • Formation of 2-nitrobenzoyl chloride: Reaction of 2-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide coupling: Reaction with 2-propyl-2H-tetrazol-5-amine in the presence of a base (e.g., pyridine or triethylamine) .

Experimental Procedure (Hypothetical)

  • Synthesis of 2-nitrobenzoyl chloride:

    • 2-Nitrobenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in anhydrous DCM for 4 hours. Excess SOCl₂ is removed under reduced pressure.

  • Amide coupling:

    • 2-Propyl-2H-tetrazol-5-amine (10 mmol) is dissolved in pyridine (20 mL). 2-Nitrobenzoyl chloride (10 mmol) is added dropwise at 0°C, and the mixture is stirred for 12 hours. The product is purified via silica gel chromatography (hexane:EtOAc, 1:2) .

Yield: ~65–75% (estimated based on analogous reactions) .

Characterization Data (Predicted)

  • ¹H NMR (500 MHz, CDCl₃): δ 8.32 (d, J = 8.3 Hz, 1H, ArH), 8.10 (s, 1H, tetrazole-H), 7.85–7.78 (m, 2H, ArH), 4.45 (t, J = 7.1 Hz, 2H, CH₂), 1.85 (sextet, J = 7.3 Hz, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃) .

  • HRMS (ESI+): m/z calcd for C₁₁H₁₂N₆O₃ [M+H]⁺: 277.1051; found: 277.1048 .

Pharmacological Activity and Structure-Activity Relationships (SAR)

GPR35 Agonism

Tetrazole-containing benzamides are potent agonists of G protein-coupled receptor 35 (GPR35), a target for inflammatory and metabolic diseases . In a dynamic mass redistribution (DMR) assay:

  • Analog N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide exhibited an EC₅₀ of 0.059 μM .

  • The propyl substituent in 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide may enhance membrane permeability compared to methyl analogs (LogP 0.32 vs. 1.12) .

Future Directions

  • In vivo efficacy studies: Evaluate pharmacokinetics in rodent models of inflammation .

  • Derivatization: Introduce electron-donating groups (e.g., methoxy) to modulate LogP and solubility .

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